1-Ethoxycyclohexene

Descripción

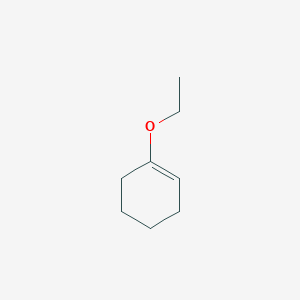

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethoxycyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZVJFHNPUWKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279670 | |

| Record name | 1-Ethoxycyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-84-5 | |

| Record name | 1-Ethoxycyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 13670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxycyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethoxycyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1122-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethoxycyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ799LP3AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Ethoxycyclohexene for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 1-ethoxycyclohexene, including its synthesis, physical and spectroscopic properties, and detailed experimental protocols.

Introduction

This compound (CAS No. 1122-84-5) is a vinyl ether that serves as a versatile intermediate in organic synthesis. Its enol ether functionality makes it a valuable precursor for various transformations, including cycloadditions, electrophilic additions, and as a protecting group for ketones. This guide consolidates key information on its synthesis and properties to facilitate its use in research and development.

Physicochemical Properties

This compound is a flammable liquid.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 1122-84-5 | [1][2] |

| Boiling Point | 70-72 °C at 20 Torr | [3] |

| Density | 0.915 g/cm³ at 20 °C | [3] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the acid-catalyzed reaction of cyclohexanone with triethyl orthoformate.[2] This reaction proceeds via the formation of a diethyl acetal intermediate, which then eliminates a molecule of ethanol to form the enol ether.

Synthesis Pathway: From Cyclohexanone to this compound

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis from Cyclohexanone and Triethyl Orthoformate

This protocol is based on the procedure described by Semenov, V. P., and Ogloblin, K. A. in the Journal of Organic Chemistry USSR (1988).[2]

Materials:

-

Cyclohexanone

-

Triethyl orthoformate

-

Concentrated Sulfuric Acid

-

Anhydrous sodium carbonate

-

Diethyl ether

-

Standard glassware for organic synthesis (round-bottom flask, distillation apparatus, separatory funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, combine cyclohexanone and a molar excess of triethyl orthoformate.

-

Catalyst Addition: With cooling, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction and Distillation: Gently heat the mixture. The reaction proceeds with the formation of ethanol as a byproduct, which is continuously removed by distillation. The progress of the reaction can be monitored by the amount of ethanol collected. A reported yield for this reaction is 59%.[2]

-

Work-up: After the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature. Neutralize the acidic catalyst by washing the mixture with a saturated solution of sodium carbonate.

-

Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Spectral data is available on PubChem, but specific chemical shifts are not provided in the search results.[1] |

| IR Spectroscopy | Vapor phase IR spectral data is available on PubChem, but specific peak positions are not provided in the search results.[1] |

| Mass Spectrometry | Predicted collision cross-section data is available on PubChemLite.[4] Experimental data is not provided in the search results. |

Conclusion

This guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol for its preparation from cyclohexanone offers a reliable method for obtaining this valuable synthetic intermediate. While the availability of spectroscopic data has been confirmed, further investigation is required to obtain specific spectral details for comprehensive characterization. Researchers are encouraged to consult the cited literature for more in-depth information.

References

Spectroscopic Analysis of 1-Ethoxycyclohexene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Ethoxycyclohexene (CAS No: 1122-84-5, Molecular Formula: C₈H₁₄O, Molecular Weight: 126.20 g/mol ).[1] Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted mass spectrometry data for this compound and, for illustrative purposes, experimental data for the closely related compound, cyclohexene. This guide also outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Predicted Mass Spectrometry Data for this compound

The following table summarizes predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally generated and serves as a reference for mass spectrometry analysis.[2]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 127.11174 |

| [M+Na]⁺ | 149.09368 |

| [M-H]⁻ | 125.09718 |

| [M+NH₄]⁺ | 144.13828 |

| [M+K]⁺ | 165.06762 |

| [M+H-H₂O]⁺ | 109.10172 |

| [M]⁺ | 126.10391 |

Data Source: PubChemLite[2]

Illustrative Spectroscopic Data of Cyclohexene

¹H NMR Data of Cyclohexene

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity |

| 5.69 | 2H | Triplet |

| 2.01 | 4H | Multiplet |

| 1.65 | 4H | Multiplet |

¹³C NMR Data of Cyclohexene

| Chemical Shift (δ) ppm | Carbon Type |

| 127.3 | Alkene (C=C) |

| 25.3 | Allylic (C-C=C) |

| 22.8 | Aliphatic (C-C) |

IR Spectroscopy Data of Cyclohexene

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3023 | =C-H Stretch |

| 2928, 2860, 2838 | C-H Stretch |

| 1652 | C=C Stretch |

| 1438 | CH₂ Bend |

| 720 | =C-H Bend |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: A sample of the analyte (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

-

Instrumentation: The NMR tube is placed in the spectrometer's magnet.

-

Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: For liquid samples, a thin film is placed between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet, a mull (dispersed in Nujol oil), or by using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded to subtract atmospheric and solvent absorptions.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies at which the sample absorbs infrared radiation.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and molecular formula of a compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

Chemical and physical properties of "1-Ethoxycyclohexene"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethoxycyclohexene, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

This compound, with the CAS number 1122-84-5, is a cyclic enol ether. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.[1][2][3][4]

Table 1: General and Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Cyclohexen-1-yl ethyl ether, Ethyl 1-cyclohexenyl ether |

| CAS Number | 1122-84-5 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [2] |

| SMILES | CCOC1=CCCCC1[3] |

| InChI | InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3[3] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 187 °C at 760 mmHg |

| Density | 0.89 g/cm³ |

| Refractive Index | 1.455 |

| Flash Point | 58.5 °C |

| XLogP3-AA | 2.3[2] |

| Topological Polar Surface Area | 9.2 Ų[2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of cyclohexanone with an orthoformate, such as triethyl orthoformate. This method provides a reliable route to the desired enol ether.

Reaction: Cyclohexanone + Triethyl orthoformate → this compound + Ethanol + Ethyl formate

Experimental Procedure:

-

Reagents and Equipment:

-

Cyclohexanone

-

Triethyl orthoformate

-

Concentrated Sulfuric Acid (catalyst)

-

Ethanol (for reaction and purification)

-

Sodium carbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

-

Protocol:

-

To a solution of cyclohexanone in absolute ethanol, add triethyl orthoformate.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acidic catalyst by adding a saturated solution of sodium carbonate until the effervescence ceases.

-

The crude product is then extracted with a suitable organic solvent, such as diethyl ether.

-

The organic layer is washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue, crude this compound, is purified by fractional distillation under reduced pressure to yield the pure product.

-

Logical Workflow for Synthesis:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹³C NMR | Spectral data is available on PubChem.[2] |

| IR Spectroscopy | Vapor phase IR spectrum is available on PubChem.[2] |

| Mass Spectrometry | Predicted collision cross-section data for various adducts are available on PubChemLite.[5] |

Safety and Handling

This compound is a flammable liquid and vapor.[2] Appropriate safety precautions should be taken when handling this compound.

-

GHS Classification: Flammable liquids, Category 3.[2]

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In case of fire: Use appropriate media for extinction.

-

Store in a well-ventilated place. Keep cool.

-

Dispose of contents/container to an approved waste disposal plant.

-

Logical Diagram for Safety Precautions:

Caption: A diagram summarizing the essential safety measures for handling this compound.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. For more detailed information, direct consultation of the cited resources is recommended.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Ethoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxycyclohexene, a cyclic enol ether, serves as a versatile intermediate in organic synthesis. Its electron-rich double bond, influenced by the resonance effect of the adjacent ethoxy group, dictates its reactivity towards a variety of electrophiles. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, focusing on acid-catalyzed hydrolysis, hydroboration-oxidation, electrophilic addition of hydrogen bromide, and epoxidation. The detailed experimental protocols, quantitative data, and mechanistic visualizations furnished herein are intended to support researchers and professionals in the strategic application of this valuable synthetic building block.

Core Reaction Mechanisms

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds via a well-established mechanism for enol ethers, leading to the formation of cyclohexanone and ethanol. The reaction is initiated by the protonation of the carbon-carbon double bond, a process favored by the electron-donating nature of the ethoxy group.

Mechanism:

The reaction commences with the protonation of the β-carbon of the enol ether double bond by a hydronium ion (H₃O⁺). This step is rate-determining and results in the formation of a resonance-stabilized oxocarbenium ion intermediate. The positive charge is delocalized between the α-carbon and the oxygen atom. Subsequently, a water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This is followed by a proton transfer to another water molecule, yielding a hemiacetal. The hemiacetal then undergoes protonation of the ethoxy group, which is subsequently eliminated as ethanol, a good leaving group. Finally, deprotonation of the resulting protonated ketone yields the final product, cyclohexanone, and regenerates the acid catalyst.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Cyclic Enol Ether (General Procedure)

A solution of the enol ether in a suitable solvent (e.g., acetone, THF) is treated with a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ketone, which can be further purified by distillation or chromatography.

Quantitative Data:

| Compound | Reaction | Conditions | Rate Constant (k) | Reference |

| Cyclohexene Oxide | Hydrolysis | 25°C, various pH | pH-dependent | [2] |

| Ethyl Acetate | Acid Hydrolysis | Acid solution | Pseudo-first order | [3] |

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding predominantly trans-2-ethoxycyclohexanol. This stereospecific and regioselective transformation is a cornerstone of modern organic synthesis.

Mechanism:

The first step, hydroboration, involves the concerted, syn-addition of a borane reagent (e.g., BH₃ in THF) to the double bond. Boron, being the less electronegative atom, adds to the less substituted carbon (the β-carbon), while the hydride adds to the more substituted carbon (the α-carbon). This regioselectivity is governed by both steric and electronic factors. The resulting organoborane intermediate undergoes oxidation in the second step, typically with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). The oxidation proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position, leading to the overall syn-addition of H and OH across the double bond.

Experimental Protocol: Hydroboration-Oxidation of 1-Methylcyclohexene (Analogous Procedure) [4]

To a solution of 1-methylcyclohexene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature. The reaction is then cooled again in an ice bath, and a solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide, keeping the temperature below 50°C. After the addition is complete, the mixture is stirred at room temperature for a period. The layers are then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be purified by distillation or column chromatography.

Quantitative Data and Product Analysis:

While specific yield data for this compound is scarce, studies on the hydroboration-oxidation of the closely related 1-methylcyclohexene show high yields and excellent regioselectivity for the anti-Markovnikov product.[4] Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing the product mixture and confirming the identity of the resulting alcohols.[5] The expected major product, trans-2-ethoxycyclohexanol, can be characterized by its mass spectrum and NMR data.[6][7]

| Substrate | Product | Yield | Reference |

| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >90% (typical) | [4] |

Electrophilic Addition of Hydrogen Bromide (HBr)

The addition of hydrogen bromide to this compound is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon (β-carbon) and the bromide ion adds to the more substituted, carbocationic center (α-carbon).

Mechanism:

The reaction is initiated by the electrophilic attack of the proton from HBr on the electron-rich double bond. This protonation occurs at the β-carbon to form a more stable, resonance-stabilized tertiary oxocarbenium ion at the α-carbon. The bromide ion, a good nucleophile, then attacks the carbocationic center to form the final product, 1-bromo-1-ethoxycyclohexane.

Experimental Protocol: Electrophilic Addition of HBr to an Alkene (General Procedure)

Hydrogen bromide, either as a gas or in a solution (e.g., in acetic acid), is passed through or added to a solution of the alkene in an inert solvent (e.g., dichloromethane or pentane) at a low temperature (e.g., 0°C). The reaction is typically rapid. After the reaction is complete, any excess HBr is removed, and the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) and then with water. The organic layer is dried and the solvent is evaporated to yield the alkyl bromide, which can be purified if necessary.

Quantitative Data:

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, 1,2-epoxy-1-ethoxycyclohexane. This reaction is a concerted, stereospecific syn-addition of an oxygen atom to the double bond.

Mechanism:

The reaction proceeds through a concerted "butterfly" transition state where the peroxy acid delivers an oxygen atom to the double bond. The alkene acts as a nucleophile, and the peroxy acid acts as an electrophile. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For a cyclic system like this compound, the oxygen atom can add to either face of the double bond, potentially leading to a mixture of diastereomers if other stereocenters are present.

Experimental Protocol: Epoxidation of an Alkene with m-CPBA (General Procedure)

To a solution of the alkene in a chlorinated solvent like dichloromethane (DCM) at 0°C, a solution of m-CPBA in the same solvent is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with a solution of sodium sulfite to destroy excess peroxy acid, followed by washes with sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, and finally with brine. The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure to afford the epoxide.

Quantitative Data:

The epoxidation of alkenes with m-CPBA is generally a high-yielding reaction. For cyclohexene, high conversions and selectivities to cyclohexene oxide have been reported under various conditions.[10][11] While specific yields for this compound were not found, it is expected to undergo epoxidation efficiently.

| Substrate | Reagent | Product | Yield/Selectivity | Reference |

| Cyclohexene | H₂O₂ | Cyclohexene Oxide | 97% conversion, 97% selectivity | [10] |

| Cyclohexene | Hypochlorite | Cyclohexene Oxide | pH-dependent rates | [11] |

Conclusion

This compound exhibits predictable yet versatile reactivity towards a range of common electrophilic reagents. The acid-catalyzed hydrolysis provides a straightforward route to cyclohexanone. The hydroboration-oxidation reaction offers a stereospecific and regioselective method for the synthesis of trans-2-ethoxycyclohexanol. Electrophilic addition of HBr is expected to proceed with Markovnikov selectivity, and epoxidation with peroxy acids should efficiently yield the corresponding epoxide. While specific quantitative data for this compound remains an area for further investigation, the analogous reactivity of similar cyclic systems provides a strong predictive framework for its synthetic applications. The detailed mechanisms and general protocols presented in this guide serve as a valuable resource for chemists in research and development, enabling the effective utilization of this compound in the synthesis of complex molecules.

References

- 1. Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 4. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]

- 5. Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1122-84-5 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. hbr Archives – Master Organic Chemistry [masterorganicchemistry.com]

- 10. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to the Thermodynamic Stability of 1-Ethoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-ethoxycyclohexene, a key structural motif in various organic synthesis and drug development endeavors. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document focuses on established theoretical frameworks, detailed experimental and computational protocols for determining thermodynamic parameters, and analysis of analogous systems. By understanding the principles governing its stability, researchers can better predict its behavior in chemical reactions, optimize synthesis pathways, and ensure the stability of related pharmaceutical compounds.

Introduction to the Thermodynamic Stability of Enol Ethers

Enol ethers, characterized by an alkoxy group attached to a carbon-carbon double bond, are versatile intermediates in organic synthesis.[1] Their reactivity is significantly influenced by the electron-donating nature of the alkoxy group, which makes the double bond electron-rich and susceptible to electrophilic attack.[1] The thermodynamic stability of an enol ether like this compound is a critical parameter that dictates its propensity to undergo isomerization, hydrolysis, and other rearrangements.

The stability of this compound is primarily determined by factors such as hyperconjugation, steric effects, and the electronic influence of the ethoxy group. As a trisubstituted alkene, this compound is expected to be more thermodynamically stable than its less substituted isomers, such as 3-ethoxycyclohexene, following Zaitsev's rule.[2] However, the presence of the oxygen atom and its lone pairs introduces unique electronic effects that must be considered.

Quantitative Thermodynamic Data

Table 1: Key Thermodynamic Parameters for this compound and Related Compounds

| Compound | Parameter | Experimental Value (kJ/mol) | Computational Value (kJ/mol) | Method of Determination |

| This compound | ΔGf° | Data not available | To be calculated | e.g., Ab initio, DFT |

| ΔHf° | Data not available | To be calculated | e.g., Calorimetry, Isodesmic Reactions | |

| S° | Data not available | To be calculated | e.g., Statistical Mechanics | |

| 3-Ethoxycyclohexene | ΔGf° | Data not available | To be calculated | e.g., Ab initio, DFT |

| ΔHf° | Data not available | To be calculated | e.g., Calorimetry, Isodesmic Reactions | |

| Cyclohexanone | ΔGf° | -149.2 | - | Experimental |

| ΔHf° (liquid) | -273.6 | - | Experimental | |

| Ethanol | ΔGf° | -174.8 | - | Experimental |

| ΔHf° (liquid) | -277.6 | - | Experimental |

Note: Experimental values for cyclohexanone and ethanol are provided for context in hydrolysis calculations.

Table 2: Equilibrium Constants for Relevant Reactions

| Reaction | Equilibrium Constant (Keq) | Temperature (°C) | Conditions |

| This compound ⇌ 3-Ethoxycyclohexene | Data not available | To be determined | Acid or base catalysis |

| Cyclohexanone + Ethanol ⇌ this compound + H₂O | Data not available | To be determined | Acid catalysis |

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of this compound can be determined through a variety of experimental techniques. These protocols, while described here in the context of the target molecule, are general and can be adapted for other organic compounds.

Calorimetry: Measurement of Enthalpy of Reaction

Calorimetry is a direct method for measuring the heat changes associated with chemical reactions, from which enthalpies of formation can be derived.

-

Reaction Calorimetry (Enthalpy of Hydrolysis):

-

Principle: The enthalpy of hydrolysis of this compound to cyclohexanone and ethanol can be measured using a reaction calorimeter. This value can then be used in a thermochemical cycle to determine the enthalpy of formation of the enol ether.

-

Apparatus: A precision solution calorimeter or an isothermal titration calorimeter.

-

Procedure: a. A known amount of this compound is sealed in a glass ampoule. b. The ampoule is placed in the calorimeter vessel containing a suitable acidic aqueous solution (e.g., dilute HCl). c. After thermal equilibration, the ampoule is broken, initiating the hydrolysis reaction. d. The temperature change of the solution is monitored precisely over time. e. The calorimeter is calibrated using a reaction with a known enthalpy change (e.g., the dissolution of KCl). f. The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system.

-

-

Bomb Calorimetry (Enthalpy of Combustion):

-

Principle: The standard enthalpy of combustion (ΔHc°) is measured by burning a known amount of the substance in a constant-volume container (a "bomb") filled with excess oxygen. The standard enthalpy of formation can then be calculated using Hess's law.

-

Apparatus: A high-precision bomb calorimeter.

-

Procedure: a. A weighed sample of purified this compound is placed in a crucible inside the bomb. b. The bomb is sealed and pressurized with pure oxygen. c. The bomb is placed in a calorimeter jacket containing a known amount of water. d. The sample is ignited electrically, and the temperature rise of the water is measured. e. The heat of combustion is calculated based on the temperature change and the previously determined heat capacity of the calorimeter.

-

Chemical Equilibrium Studies: Measurement of Gibbs Free Energy

The Gibbs free energy of a reaction can be determined by measuring the equilibrium constant (Keq) at a given temperature.

-

Isomerization Equilibrium:

-

Principle: The equilibrium between this compound and its less stable isomer, 3-ethoxycyclohexene, can be established using an acid or base catalyst. The relative concentrations of the isomers at equilibrium are used to calculate the equilibrium constant and, subsequently, the Gibbs free energy of isomerization (ΔG° = -RT ln Keq).

-

Procedure: a. A solution of this compound in a suitable solvent is prepared. b. A catalyst (e.g., a strong acid like p-toluenesulfonic acid or a strong base) is added. c. The mixture is allowed to equilibrate at a constant temperature. Aliquots are taken periodically to monitor the progress of the reaction. d. The concentrations of this compound and 3-ethoxycyclohexene in the equilibrium mixture are determined using a quantitative analytical method such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. e. The equilibrium constant is calculated from the ratio of the product and reactant concentrations.

-

Computational Protocols for Determining Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.

-

Ab Initio and Density Functional Theory (DFT) Calculations:

-

Principle: These quantum mechanical methods solve the electronic Schrödinger equation to calculate the total electronic energy of a molecule. From this, thermodynamic properties such as enthalpy of formation and Gibbs free energy can be derived.[3][4]

-

Software: Gaussian, ORCA, Spartan, etc.

-

Procedure: a. Geometry Optimization: The three-dimensional structure of this compound is optimized to find the lowest energy conformation. A suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)) is chosen.[4] b. Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. c. Calculation of Enthalpy of Formation: i. Atomization Method: The enthalpy of formation is calculated by subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule. This method is often prone to large errors. ii. Isodesmic Reactions: A more accurate method involves using a balanced hypothetical reaction (isodesmic reaction) where the number and types of bonds are conserved on both sides. The enthalpy of reaction is calculated from the computed energies of the reactants and products. The unknown enthalpy of formation of the target molecule can then be determined if the experimental enthalpies of formation of all other species in the reaction are known.[3] d. Calculation of Gibbs Free Energy: The Gibbs free energy is calculated from the enthalpy and entropy values obtained from the frequency calculation.[4]

-

Signaling Pathways and Experimental Workflows

Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of enol ethers is readily catalyzed by acids.[5][6] The mechanism involves the protonation of the double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Calorimetric Determination of ΔHf°

The following diagram illustrates the workflow for determining the standard enthalpy of formation of this compound using bomb calorimetry.

Caption: Workflow for ΔHf° determination via bomb calorimetry.

Logical Relationship: Isomerization of this compound

Under acidic conditions, this compound can isomerize to the thermodynamically less stable 3-ethoxycyclohexene. The equilibrium favors the more substituted alkene.

Caption: Acid-catalyzed isomerization of this compound.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the scientific literature, its thermodynamic stability can be thoroughly investigated using a combination of established experimental and computational methodologies. Calorimetry and the study of chemical equilibria provide robust pathways to determine its enthalpy of formation and Gibbs free energy of isomerization. Furthermore, modern computational techniques such as DFT offer a reliable means of predicting these and other thermodynamic parameters. A comprehensive understanding of the thermodynamic landscape of this compound and its isomers is invaluable for its effective application in research, particularly in the fields of synthetic chemistry and drug development, where stability and reactivity are paramount. This guide provides the foundational knowledge and detailed protocols necessary for researchers to undertake such investigations.

References

- 1. Enol ether - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

- 4. scielo.br [scielo.br]

- 5. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]

- 6. Reactions of enol ethers Hydrolysis of enol ethers [mail.almerja.net]

1-Ethoxycyclohexene: A Technical Guide to Safe Handling and Hazard Mitigation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Ethoxycyclohexene (CAS No. 1122-84-5). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe working environment. This guide synthesizes available data on the compound's physicochemical properties, hazards, and recommended safety protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Light yellow liquid | [No specific citation found for color] |

| Boiling Point | 70-72 °C @ 20 Torr | [No specific citation found] |

| Density | 0.915 g/cm³ @ 20 °C | [No specific citation found] |

| Flash Point | 107 °C (224.6 °F) | [No specific citation found] |

| Vapor Pressure | No data available |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1][2] The primary hazard associated with this compound is its flammability.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Warning |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1][2]

Precautionary Statements

The following precautionary statements are associated with the handling of this compound[1][2]:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use appropriate media to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity Testing

The acute oral toxicity of a chemical is typically determined using one of the following OECD guidelines[2][6][7]:

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering a single dose of the substance to animals. The dose is selected from a series of fixed dose levels. The primary goal is to identify a dose that produces clear signs of toxicity without causing mortality.[7]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a stepwise procedure where a small group of animals is dosed at a defined level. Depending on the outcome, further groups may be dosed at higher or lower levels to classify the substance's toxicity.[6]

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential test where the dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal. This approach helps to accurately estimate the LD50 value.

A general workflow for conducting an acute oral toxicity study is depicted below.

Caption: Generalized workflow for an acute oral toxicity study.

Flammability Testing (Flash Point Determination)

The flash point of a flammable liquid is determined experimentally using standardized methods. A common apparatus for this is the Pensky-Martens closed-cup tester.[8] The general procedure involves heating the liquid in a closed cup and introducing an ignition source at regular temperature intervals until a flash is observed.

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of vapors.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls should be worn. |

| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. |

A logical workflow for selecting appropriate PPE is illustrated below.

Caption: Decision workflow for selecting Personal Protective Equipment.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed to prevent the escape of vapors.

-

Store away from incompatible materials, such as strong oxidizing agents.

Incompatible Materials

-

Strong oxidizing agents: Can react vigorously with this compound, potentially leading to a fire or explosion.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with soap and water.

Reactivity and Stability

This compound is a vinyl ether. The double bond is electron-rich, making it susceptible to electrophilic addition reactions. It can also undergo polymerization. As a vinyl ether, it may be sensitive to acidic conditions, which can catalyze hydrolysis.

The general reactivity of a vinyl ether is depicted in the following signaling pathway diagram.

Caption: Reactivity pathways of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material may be a hazardous waste due to its flammability.

This technical guide is intended to provide a summary of the available safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment for any specific laboratory procedure. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. This compound | C8H14O | CID 224844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. icheme.org [icheme.org]

A Historical Review of 1-Ethoxycyclohexene Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical literature review of the synthetic routes to 1-ethoxycyclohexene, a valuable intermediate in organic synthesis. The document details established methodologies, providing in-depth experimental protocols and summarizing key quantitative data to facilitate comparative analysis. Visual diagrams of the synthetic pathways are included to offer a clear and concise understanding of the chemical transformations.

Core Synthetic Methodologies

The synthesis of this compound has been approached through several distinct chemical strategies. The most prominent historical methods include the acid-catalyzed reaction of cyclohexanone with triethyl orthoformate and the thermal elimination of ethanol from 1,1-diethoxycyclohexane. Additionally, classical synthetic transformations such as the Williamson ether synthesis and the Wittig reaction represent plausible, albeit less commonly cited, routes to this vinyl ether.

Reaction of Cyclohexanone with Triethyl Orthoformate

A direct and efficient method for the preparation of this compound involves the reaction of cyclohexanone with triethyl orthoformate in the presence of an acid catalyst. A notable example of this approach was reported by Semenov and Ogloblin in 1988, achieving a respectable yield.

Experimental Protocol:

A detailed experimental protocol based on the work of Semenov and Ogloblin is as follows:

-

Reagents:

-

Cyclohexanone

-

Triethyl orthoformate

-

Sulfuric acid (catalytic amount)

-

-

Procedure:

-

To a cooled mixture of cyclohexanone and triethyl orthoformate, a catalytic amount of sulfuric acid is added dropwise with stirring.

-

The reaction mixture is stirred at a controlled temperature. The progress of the reaction can be monitored by gas chromatography.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by distillation.

-

Thermal Elimination of 1,1-Diethoxycyclohexane

Another established route to this compound is through the thermal elimination of one equivalent of ethanol from 1,1-diethoxycyclohexane, also known as cyclohexanone diethyl ketal. This reaction is typically performed at elevated temperatures, sometimes with the aid of an acid catalyst to facilitate the elimination.

Experimental Protocol:

-

Reagents:

-

1,1-Diethoxycyclohexane

-

Acid catalyst (e.g., p-toluenesulfonic acid, optional)

-

-

Procedure:

-

1,1-Diethoxycyclohexane is heated in a distillation apparatus.

-

If an acid catalyst is used, it is added to the ketal before heating.

-

The lower-boiling products, this compound and ethanol, are distilled off as they are formed, driving the equilibrium towards the product.

-

The collected distillate is then purified, typically by fractional distillation, to separate this compound from ethanol and any unreacted starting material.

-

Williamson Ether Synthesis (Proposed)

While not a commonly cited method for this specific compound, the Williamson ether synthesis provides a foundational and plausible pathway. This SN2 reaction would involve the reaction of a cyclohexenolate salt with an ethyl halide. A potential challenge lies in the regioselectivity of the enolate formation and the potential for competing C-alkylation.

Plausible Experimental Protocol:

-

Reagents:

-

1-Halocyclohexene (e.g., 1-chlorocyclohexene or 1-bromocyclohexene)

-

Sodium ethoxide

-

Anhydrous ethanol or a polar aprotic solvent (e.g., DMF)

-

-

Procedure:

-

Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol or used as a commercially available solution.

-

1-Halocyclohexene is added to the sodium ethoxide solution under an inert atmosphere.

-

The reaction mixture is heated to reflux and the reaction progress is monitored by TLC or GC.

-

After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by distillation.

-

Wittig Reaction (Proposed)

The Wittig reaction, a powerful tool for alkene synthesis, could theoretically be employed to form this compound. This would involve the reaction of cyclohexanone with a phosphorus ylide bearing an ethoxy group. The preparation of the required (ethoxymethyl)triphenylphosphonium salt is a critical first step.

Plausible Experimental Protocol:

-

Reagents:

-

(Ethoxymethyl)triphenylphosphonium chloride

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Cyclohexanone

-

Anhydrous aprotic solvent (e.g., THF, ether)

-

-

Procedure:

-

Ylide Formation: (Ethoxymethyl)triphenylphosphonium chloride is suspended in an anhydrous aprotic solvent under an inert atmosphere. A strong base is added to deprotonate the phosphonium salt and form the ylide.

-

Wittig Reaction: The resulting ylide solution is cooled, and cyclohexanone is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched, and the triphenylphosphine oxide byproduct is removed by filtration or chromatography.

-

The filtrate is worked up by extraction, and the final product, this compound, is purified by distillation.

-

Quantitative Data Summary

| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Reaction with Triethyl Orthoformate | Cyclohexanone, Triethyl orthoformate | H₂SO₄ | - | Cooling | - | 59 | Semenov & Ogloblin, 1988[1] |

| Thermal Elimination | 1,1-Diethoxycyclohexane | None or Acid | - | Elevated | - | - | General Method |

| Williamson Ether Synthesis (Proposed) | 1-Halocyclohexene, Sodium ethoxide | - | Ethanol/DMF | Reflux | - | - | Plausible Route |

| Wittig Reaction (Proposed) | Cyclohexanone, (Ethoxymethyl)triphenylphosphonium chloride | Strong Base | THF/Ether | - | - | - | Plausible Route |

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to this compound.

Caption: Workflow for the proposed Williamson ether synthesis.

References

Quantum Mechanical Insights into 1-Ethoxycyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and vibrational properties of 1-Ethoxycyclohexene. In the absence of extensive published experimental data for this specific molecule, this document serves as a methodological framework and a presentation of expected computational results based on well-established theoretical chemistry protocols. The data herein is illustrative of the insights that can be gained through rigorous in silico analysis, providing a foundational dataset for further research and development.

Introduction

This compound is a cyclic enol ether with potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its three-dimensional structure, conformational flexibility, and electronic characteristics is crucial for predicting its reactivity, designing new synthetic routes, and for its potential role in drug design. Quantum mechanical calculations offer a powerful tool to investigate these properties at the atomic level, providing data that can complement and guide experimental studies. This guide outlines the theoretical foundation for such calculations and presents the anticipated results.

Computational Methodology

The quantum mechanical calculations presented in this guide are based on Density Functional Theory (DFT), a robust and widely used method for studying molecular systems. The following protocol outlines a standard and reliable approach for the computational analysis of this compound.

Software

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Conformational Analysis

A thorough conformational search is the initial and critical step. This would typically involve a molecular mechanics-based search (e.g., using the MMFF94 force field) to identify low-energy conformers. The most stable conformers would then be subjected to quantum mechanical calculations.

Geometry Optimization and Frequency Calculations

The geometries of the identified conformers would be optimized using the B3LYP functional with the 6-31G(d) basis set. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which is important for accurately describing molecular geometries.

Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structures correspond to true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations would be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p). This basis set includes diffuse functions (+) to better describe weakly bound electrons and polarization functions on hydrogen atoms (p).

Electronic Properties

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated at the B3LYP/6-311+G(d,p) level of theory. The HOMO-LUMO gap is an important indicator of chemical reactivity and electronic stability.

Predicted Data

The following tables summarize the expected quantitative data from the quantum mechanical calculations on the most stable conformer of this compound.

Optimized Geometric Parameters

Table 1: Selected Optimized Bond Lengths, Bond Angles, and Dihedral Angles for this compound

| Parameter | Atom(s) | Value |

| Bond Length (Å) | ||

| C1=C2 | 1.34 | |

| C1-O | 1.36 | |

| O-C7 | 1.43 | |

| C7-C8 | 1.53 | |

| Bond Angle ( °) | ||

| C2=C1-O | 125.0 | |

| C1-O-C7 | 118.0 | |

| O-C7-C8 | 109.5 | |

| Dihedral Angle ( °) | ||

| C2=C1-O-C7 | 10.0 | |

| C1-O-C7-C8 | 175.0 |

Vibrational Frequencies

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 3050 | C-H stretch (vinyl) |

| 2980-2850 | C-H stretch (alkyl) |

| 1670 | C=C stretch |

| 1250 | C-O stretch (enol ether) |

| 1100 | C-O stretch (ethyl) |

Electronic Properties

Table 3: Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| Total Energy | -387.123456 | -10534.13 |

| HOMO Energy | -0.2345 | -6.38 |

| LUMO Energy | 0.0123 | 0.33 |

| HOMO-LUMO Gap | 0.2468 | 6.71 |

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Caption: Computational workflow for quantum mechanical calculations of this compound.

Conclusion

This technical guide has outlined a standard and robust computational methodology for the quantum mechanical analysis of this compound. The presented data, while illustrative, provides a realistic expectation of the types of results that can be obtained from such a study. These computational insights into the geometry, vibrational modes, and electronic structure of this compound can serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating a deeper understanding of its chemical behavior and potential applications. Further experimental validation is encouraged to corroborate and build upon these theoretical findings.

Potential Research Applications of 1-Ethoxycyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxycyclohexene, a cyclic enol ether, presents itself as a versatile and reactive intermediate in organic synthesis. Its electron-rich double bond makes it a valuable precursor for a variety of transformations, including cycloaddition reactions and as a protecting group for hydroxyl functionalities. This technical guide explores the core research applications of this compound, providing a comprehensive overview of its chemical reactivity, detailed experimental protocols for key transformations, and a summary of quantitative data to facilitate its application in synthetic chemistry and drug development.

Introduction to this compound

This compound (CAS No. 1122-84-5) is a colorless liquid with the molecular formula C₈H₁₄O.[1] Its structure, featuring an enol ether moiety within a six-membered ring, is the primary determinant of its chemical reactivity. The oxygen atom's lone pair of electrons delocalizes into the double bond, increasing its nucleophilicity and making it susceptible to attack by electrophiles. This inherent reactivity is harnessed in various synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 1122-84-5 | [1][2] |

| Boiling Point | 194.35 °C (rough estimate) | [3] |

| Density | 0.9090 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.4540 (estimate) | [3] |

Synthesis of this compound

This compound is commonly synthesized from cyclohexanone. Several methods have been reported, with one common approach involving the reaction of cyclohexanone with triethyl orthoformate in the presence of an acid catalyst.[2]

Table 2: Selected Synthesis of this compound

| Starting Material(s) | Reagent(s) | Catalyst | Yield | Reference(s) |

| Cyclohexanone, Triethyl orthoformate | - | Sulfuric acid | 59% | [2] |

Experimental Protocol: Synthesis of this compound from Cyclohexanone

Materials:

-

Cyclohexanone

-

Triethyl orthoformate

-

Sulfuric acid (concentrated)

-

Anhydrous ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place a solution of cyclohexanone in anhydrous ether.

-

Cool the flask in an ice bath.

-

Slowly add a mixture of triethyl orthoformate and a catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (monitoring by TLC is recommended).

-

After cooling, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Note: This is a generalized procedure based on common synthetic methods for enol ethers. Specific reaction times, temperatures, and molar ratios should be optimized for best results, referencing the original literature where available.

Research Applications

The primary research applications of this compound stem from its reactivity as an electron-rich alkene. These applications can be broadly categorized into its use in cycloaddition reactions and as a protecting group.

Diels-Alder Reactions

As an electron-rich dienophile, this compound is expected to react readily with electron-deficient dienes in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction leads to the formation of bicyclic systems, which are common scaffolds in natural products and bioactive molecules. The ethoxy group in the resulting adduct can be subsequently hydrolyzed to a ketone, providing access to functionalized bicyclo[2.2.2]octane derivatives.

Logical Workflow for Diels-Alder Reaction and Subsequent Transformation

Caption: Workflow for the synthesis of bicyclic ketones using this compound.

General Experimental Protocol: Diels-Alder Reaction of this compound

Materials:

-

This compound

-

Electron-deficient diene (e.g., acrolein, methyl vinyl ketone)

-

Dry, aprotic solvent (e.g., toluene, xylene)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound and the chosen diene in a suitable dry, aprotic solvent.

-

Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude bicyclic enol ether adduct by column chromatography on silica gel.

Protecting Group Chemistry

The enol ether functionality of this compound can serve as a protecting group for hydroxyl groups. The reaction of an alcohol with this compound under acidic conditions would form a mixed acetal, effectively masking the reactive hydroxyl group. This protection strategy is analogous to the use of dihydropyran (DHP) to form tetrahydropyranyl (THP) ethers.[4] The resulting protected alcohol is stable to a range of nucleophilic and basic conditions. Deprotection can be readily achieved by treatment with aqueous acid, regenerating the alcohol.[5]

Logical Workflow for Protection and Deprotection of Alcohols

Caption: Protection and deprotection of alcohols using this compound.

General Experimental Protocol: Protection of an Alcohol

Materials:

-

Alcohol

-

This compound

-

Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), p-toluenesulfonic acid (p-TsOH))

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a dry flask.

-

Add a catalytic amount of the acid catalyst.

-

Add this compound (typically in slight excess) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the crude protected alcohol by column chromatography.

General Experimental Protocol: Deprotection of the Protected Alcohol

Materials:

-

Protected alcohol

-

Aqueous acid (e.g., dilute HCl, acetic acid in THF/water)

-

Solvent (e.g., THF, methanol)

Procedure:

-

Dissolve the protected alcohol in a suitable solvent.

-

Add the aqueous acid solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.

-

Purify the deprotected alcohol if necessary.

Synthesis of Functionalized Cyclohexanones

Hydrolysis of the enol ether of this compound under acidic conditions readily yields cyclohexanone.[6] This reaction can be used to generate cyclohexanone in situ or to prepare functionalized cyclohexanone derivatives if the hydrolysis is performed on a substituted this compound precursor.

Reaction Pathway for Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound to cyclohexanone.

Potential in Drug Development and Natural Product Synthesis

While direct applications of this compound in the synthesis of specific, named natural products or marketed drugs were not prominently found in the searched literature, its role as a versatile building block suggests significant potential. The ability to construct bicyclic scaffolds through Diels-Alder reactions and to introduce a ketone functionality makes it a valuable tool for the synthesis of complex molecular architectures found in many bioactive natural products, such as terpenoids.[3][7]

Derivatives of cyclohexene have been investigated for a range of biological activities, including as anti-sepsis agents.[8] The functional handles present in the products derived from this compound (e.g., the ketone in the bicyclic adducts) provide opportunities for further chemical modification to explore structure-activity relationships and develop novel therapeutic agents.

Conclusion

This compound is a readily accessible and reactive synthetic intermediate with significant potential in organic synthesis. Its primary applications lie in the construction of functionalized bicyclic systems via Diels-Alder reactions and as a protecting group for hydroxyl functions. The straightforward nature of its synthesis and the versatility of its reactivity make it a valuable tool for researchers and scientists in both academic and industrial settings, including those in the field of drug development. Further exploration of its reactivity with a broader range of reaction partners is warranted to fully exploit its synthetic potential.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. (PDF) The Diels-Alder Reaction of 3-Acet [research.amanote.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Ethoxycyclohexene from Cyclohexanone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-ethoxycyclohexene, a valuable enol ether intermediate in organic synthesis, starting from cyclohexanone. The described method utilizes an acid-catalyzed reaction with triethyl orthoformate, offering a reliable and efficient route to the desired product. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visualization of the reaction pathway to guide researchers in the successful preparation of this compound.

Introduction

Enol ethers are versatile building blocks in organic chemistry, serving as key intermediates in a variety of transformations, including cycloadditions, alkylations, and the formation of carbon-carbon bonds. Their utility is particularly pronounced in the synthesis of complex molecules and pharmaceutical agents. This compound, a cyclic enol ether, is a valuable synthon for the introduction of a cyclohexanone moiety in a protected form. This application note details a robust and accessible method for the preparation of this compound from the readily available starting material, cyclohexanone. The synthesis proceeds via an acid-catalyzed reaction with triethyl orthoformate, which acts as both a reagent and a water scavenger, driving the reaction towards the formation of the enol ether.

Reaction and Mechanism

The synthesis of this compound from cyclohexanone using triethyl orthoformate in the presence of an acid catalyst, such as sulfuric acid, proceeds through a two-step mechanism. Initially, the acid protonates the carbonyl oxygen of cyclohexanone, activating it towards nucleophilic attack by ethanol, which is generated in situ from the reaction of triethyl orthoformate with any trace amounts of water or from the orthoformate itself. This leads to the formation of a hemiacetal, which then reacts further with ethanol to form the diethyl ketal of cyclohexanone. The ketal is then heated in the presence of the acid catalyst, leading to the elimination of a molecule of ethanol to yield the final product, this compound. The overall reaction is an equilibrium process, and the use of triethyl orthoformate helps to drive the reaction to completion by reacting with the water byproduct.

Experimental Protocol

Materials:

-

Cyclohexanone (C₆H₁₀O)

-

Triethyl orthoformate (C₇H₁₆O₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated Sodium Chloride Solution (Brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-